An In-depth Technical Guide to o-Anisyl Azide: Synthesis, Properties, and Applications
An In-depth Technical Guide to o-Anisyl Azide: Synthesis, Properties, and Applications
Introduction
o-Anisyl azide, systematically known as 1-azido-2-methoxybenzene , is an aromatic organic azide that has garnered significant interest within the scientific community. Its unique structural features, combining the reactivity of an azide group with the electronic influence of an ortho-methoxy substituent, make it a valuable reagent in various chemical transformations. This guide provides a comprehensive technical overview of o-anisyl azide, tailored for researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical and physical properties, key reactions, and applications, with a focus on the underlying scientific principles and practical experimental considerations.
Nomenclature and Synonyms
A clear understanding of the compound's nomenclature is paramount for effective scientific communication.
| Identifier | Value |
| IUPAC Name | 1-azido-2-methoxybenzene |
| Common Synonyms | o-Azidoanisole, 2-Azidoanisole, 2-Methoxyphenyl azide, Benzene, 1-azido-2-methoxy- |
| CAS Number | 20442-97-1 |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
Synthesis of o-Anisyl Azide
The most common and reliable method for the synthesis of o-anisyl azide is through the diazotization of o-anisidine (2-methoxyaniline) followed by the introduction of the azide functionality using sodium azide. This two-step, one-pot synthesis is a staple in many organic chemistry laboratories.
Reaction Workflow
Caption: Workflow for the synthesis of o-anisyl azide.
Experimental Protocol: Synthesis from o-Anisidine
Disclaimer: This protocol is a representative procedure and should be carried out by trained personnel in a well-ventilated fume hood, adhering to all institutional safety guidelines. Organic azides are potentially explosive and should be handled with extreme care.
Materials:
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o-Anisidine (2-methoxyaniline)
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Sodium Azide (NaN₃)
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Deionized Water
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Diethyl Ether or Dichloromethane
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Separatory funnel
Procedure:
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Preparation of the Diazonium Salt Solution:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve o-anisidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water. The acid serves to protonate the aniline, making it soluble and activating it for diazotization.
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Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.
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Diazotization:
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Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
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Add the sodium nitrite solution dropwise to the cold o-anisidine solution. The addition should be slow to control the exothermic reaction and maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
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Azidation:
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Prepare a solution of sodium azide (1.2 eq) in deionized water.
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Slowly add the sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen gas evolution will be observed. This step should be performed with caution as hydrazoic acid (HN₃), which is highly toxic and explosive, can be formed.
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Work-up and Isolation:
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Once the nitrogen evolution ceases, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
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Combine the organic extracts and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the solution to dryness, as organic azides can be explosive upon concentration. It is advisable to leave a small amount of solvent.
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Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of o-anisyl azide is essential for its proper handling, characterization, and application.
Physical Properties
| Property | Value |
| Appearance | Expected to be a pale yellow to brown oil or low-melting solid. |
| Boiling Point | Not well-documented, but expected to be higher than anisole (154 °C) due to the larger molecular weight and polarity. Distillation is not recommended due to the thermal instability of azides. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, THF). Insoluble in water. |
Spectroscopic Characterization
The following table outlines the expected spectroscopic data for o-anisyl azide based on its structure and data from analogous compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm. A complex multiplet pattern for the four aromatic protons in the region of 6.8-7.4 ppm. |
| ¹³C NMR | A signal for the methoxy carbon around 55-56 ppm. Aromatic carbon signals between approximately 110 and 150 ppm. The carbon attached to the azide group will be deshielded. |
| Infrared (IR) | A strong, sharp, characteristic absorption band for the azide asymmetric stretch (N=N=N) in the region of 2100-2150 cm⁻¹. C-H stretching of the aromatic ring and methyl group around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C stretching of the aromatic ring around 1450-1600 cm⁻¹. C-O stretching of the methoxy group around 1250 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 149. A prominent fragment peak at m/z = 121, corresponding to the loss of dinitrogen (N₂). |
Chemical Reactivity and the Influence of the Ortho-Methoxy Group
The reactivity of o-anisyl azide is dominated by the azide functional group, with the ortho-methoxy group exerting significant electronic and steric effects.
Electronic Effects of the Methoxy Group
The methoxy group is an ortho, para-directing activator in electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring via resonance.[1] However, it is also inductively electron-withdrawing due to the high electronegativity of the oxygen atom. In the context of the azide's reactivity, the electron-donating resonance effect of the methoxy group can influence the electronic properties of the azide, potentially affecting its reactivity in cycloaddition reactions.
Key Reactions
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1,3-Dipolar Cycloaddition (Click Chemistry): Aryl azides are cornerstone reagents in Huisgen 1,3-dipolar cycloadditions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This reaction is a prime example of "click chemistry," known for its high efficiency, selectivity, and mild reaction conditions.[3] o-Anisyl azide readily participates in these reactions to form 1,2,3-triazoles.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
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Staudinger Reaction: o-Anisyl azide can be reduced to the corresponding amine (o-anisidine) via the Staudinger reaction, which involves treatment with a phosphine (e.g., triphenylphosphine) followed by hydrolysis. This reaction provides a mild method for the synthesis of primary amines.
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Photolysis and Nitrene Formation: Upon photolysis, aryl azides can extrude dinitrogen to form highly reactive nitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, including C-H insertion and ring expansion. The ortho-methoxy group in o-anisyl azide can potentially influence the reactivity and fate of the generated nitrene.
Applications in Research and Drug Development
The versatile reactivity of o-anisyl azide makes it a valuable tool in several areas of scientific research.
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Bioconjugation and Chemical Biology: The "click" reactivity of o-anisyl azide allows for its use in bioconjugation, where it can be used to label biomolecules such as proteins and nucleic acids. This is a powerful technique for studying biological processes in vitro and in vivo.
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Synthesis of Heterocyclic Compounds: The 1,2,3-triazole ring formed from the cycloaddition of o-anisyl azide is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.
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Photoaffinity Labeling: Aryl azides are frequently employed as photoaffinity labels to identify the binding partners of small molecules. A molecule of interest is functionalized with an o-anisyl azide group. Upon binding to its target protein, irradiation with UV light generates a reactive nitrene that covalently crosslinks the molecule to its target, enabling subsequent identification and characterization.
Safety and Handling
Extreme caution must be exercised when handling o-anisyl azide and other organic azides.
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Explosion Hazard: Low molecular weight organic azides can be explosive and are sensitive to heat, shock, and friction. Always work on a small scale and behind a blast shield.
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Toxicity: The azide ion is toxic. Avoid inhalation, ingestion, and skin contact. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
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Incompatible Materials: Avoid contact with strong acids (can form highly toxic and explosive hydrazoic acid), heavy metals (can form explosive metal azides), and strong oxidizing agents.
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Storage: Store in a cool, dark, and well-ventilated area, away from heat sources. It is often stored as a solution in an appropriate solvent to reduce the risk of explosion.
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Disposal: Azide-containing waste should be handled as hazardous waste according to institutional guidelines. It should be quenched with a reducing agent before disposal.
Conclusion
o-Anisyl azide is a versatile and valuable reagent in organic synthesis and chemical biology. Its participation in robust reactions like the copper-catalyzed azide-alkyne cycloaddition has solidified its role in the construction of complex molecules and bioconjugates. The electronic influence of the ortho-methoxy group adds a layer of nuance to its reactivity profile. As with all energetic compounds, a profound respect for its potential hazards and strict adherence to safety protocols are imperative for its successful and safe utilization in the laboratory. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of o-anisyl azide in their scientific endeavors.
References
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Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]
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